1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide
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Overview
Description
1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide is a heterocyclic compound that has garnered significant interest in the fields of synthetic chemistry and medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-aminopyrimidine with an appropriate alkylating agent under controlled conditions to form the desired imidazo[1,2-a]pyrimidine scaffold . Industrial production methods often employ similar strategies but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide undergoes various chemical reactions, including:
Scientific Research Applications
1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide is unique due to its specific structural features and biological activities. Similar compounds include:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyridine derivatives: These compounds exhibit a range of biological activities, including anticancer and antiviral effects.
Imidazo[1,2-a]pyrimidine derivatives: These are widely studied for their potential therapeutic applications in various diseases.
Properties
CAS No. |
62786-28-1 |
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Molecular Formula |
C7H9BrN4 |
Molecular Weight |
229.08 g/mol |
IUPAC Name |
2-methylimidazo[1,2-a]pyrimidin-4-ium-1-amine;bromide |
InChI |
InChI=1S/C7H9N4.BrH/c1-6-5-10-4-2-3-9-7(10)11(6)8;/h2-5H,8H2,1H3;1H/q+1;/p-1 |
InChI Key |
FJWISJMERBFSND-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[N+]2=CC=CN=C2N1N.[Br-] |
Origin of Product |
United States |
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